benzyl N-(3-methyl-2-oxobutyl)carbamate
Description
Benzyl N-(3-methyl-2-oxobutyl)carbamate is a carbamate derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a 3-methyl-2-oxobutyl side chain. Carbamates are widely utilized in organic synthesis and medicinal chemistry due to their stability and versatility as protecting groups for amines, as well as their biological activity in enzyme inhibition and anticancer applications .
Characterization relies on spectroscopic methods (NMR, IR, MS) and X-ray crystallography, as demonstrated for structurally related compounds .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
benzyl N-(3-methyl-2-oxobutyl)carbamate |
InChI |
InChI=1S/C13H17NO3/c1-10(2)12(15)8-14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,14,16) |
InChI Key |
IVRBMFNONWRESO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Mixed Carbonate Intermediates
A widely employed approach for carbamate synthesis is through the use of activated mixed carbonates, which react efficiently with amines to form carbamates under mild conditions. This method is particularly advantageous for synthesizing benzyl carbamates with keto-substituted alkyl chains such as 3-methyl-2-oxobutyl.
- Preparation of an activated mixed carbonate from the corresponding alcohol or keto-alcohol derivative.
- Reaction of the activated carbonate with benzylamine in the presence of a base (e.g., triethylamine or N-methylmorpholine) in anhydrous solvents like ethyl acetate or acetonitrile.
- The reaction proceeds at low to moderate temperatures (0 to 20 °C) to ensure selectivity and high yield.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of mixed carbonate | Reaction of 3-methyl-2-oxobutyl alcohol derivative with p-nitrophenyl chloroformate or benzotriazole-based carbonate in presence of base | >85% | Activated carbonate intermediate stable and isolable |
| Carbamate formation | Benzylamine addition at 0–15 °C in ethyl acetate or acetonitrile with DMAP or triethylamine | 90–93% | High purity carbamate obtained after workup |
This method is supported by the extensive use of p-nitrophenyl chloroformate and benzotriazole carbonate reagents in medicinal chemistry for carbamate synthesis, offering good functional group tolerance and scalability.
Direct Condensation Using Mixed Acid Anhydrides
Another effective method involves preparing a mixed acid anhydride intermediate from the keto acid precursor, followed by condensation with benzylamine.
- The keto acid derivative (e.g., N-BOC-D-serine analogues) is converted into a mixed acid anhydride using isobutyl chlorocarbonate in the presence of a base such as N-methylmorpholine.
- The anhydride intermediate is reacted with benzylamine in anhydrous ethyl acetate at low temperatures (-20 to 15 °C).
- After completion, the reaction mixture is subjected to aqueous workup and purification by crystallization or chromatography.
Reported yields and conditions:
| Embodiment | Benzylamine (g) | Temperature (°C) | Yield (%) | Purification Method |
|---|---|---|---|---|
| 1 | 29.48 | -10 to 15 | 90.2 | Hexane/ethyl acetate crystallization |
| 2 | 34.84 | -20 to 20 | 91.0 | Same as above |
| 3 | 40.20 | 0 to 15 | 93.1 | Same as above |
This method provides a robust route to benzyl carbamates with keto substituents and has been demonstrated with high yields and reproducibility.
Reduction and Workup of Carbamate Intermediates
In some synthetic sequences, carbamate intermediates bearing keto groups are reduced to corresponding alcohols or stabilized by sodium borohydride treatment.
- Reaction mixture cooled to 0–10 °C.
- Sodium borohydride added portion-wise over 20–30 minutes.
- Stirring at room temperature for 4 hours.
- Quenching with 30% citric acid aqueous solution.
- Extraction with ethyl acetate, washing, drying over sodium sulfate.
- Concentration under reduced pressure at 40–50 °C.
This approach is useful for modifying keto-carbamate intermediates and improving purity and yield of the final benzyl carbamate product.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Typical Yield (%) | Scalability |
|---|---|---|---|---|
| Mixed Carbonate Activation | Mild conditions, high selectivity, good functional group tolerance | Requires preparation of activated carbonate intermediates | 90–93 | High |
| Mixed Acid Anhydride Condensation | Straightforward, high yield, crystallization purification | Requires low temperature control, sensitive reagents | 90–93 | High |
| Reduction with NaBH4 | Allows modification of keto groups post-carbamate formation | Additional step, handling of reducing agent | 70–75 | Moderate |
Summary Table of Key Experimental Parameters
| Parameter | Mixed Carbonate Method | Mixed Acid Anhydride Method | Reduction Step |
|---|---|---|---|
| Starting Material | 3-methyl-2-oxobutyl alcohol or derivative | Keto acid derivative (e.g., N-BOC-D-serine analog) | Carbamate keto intermediate |
| Activating Agent | p-Nitrophenyl chloroformate, benzotriazole carbonate | Isobutyl chlorocarbonate | Sodium borohydride |
| Base | Triethylamine, DMAP | N-methylmorpholine | None (quenching with acid) |
| Solvent | Ethyl acetate, acetonitrile | Ethyl acetate | Ethyl acetate, aqueous solution |
| Temperature | 0 to 20 °C | -20 to 15 °C | 0 to 25 °C |
| Reaction Time | 2–4 hours | 2–4 hours | 4 hours |
| Purification | Chromatography, crystallization | Crystallization, extraction | Extraction, drying |
| Typical Yield (%) | 90–93 | 90–93 | 70–75 |
Chemical Reactions Analysis
Types of Reactions
(3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
(3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (3-METHYL-2-OXO-BUTYL)-CARBAMICACIDBENZYLESTER involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as autophagy and apoptosis .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among carbamates arise from differences in substituents on the carbamate nitrogen and adjacent functional groups. Below is a comparison of benzyl N-(3-methyl-2-oxobutyl)carbamate with analogous compounds:
*Calculated based on molecular formula.
Key Observations :
- Lipophilicity : The benzyl group universally enhances lipophilicity, but bulky substituents (e.g., tert-butoxy in ) reduce solubility in polar solvents .
- Thermal Stability : Lower melting points (e.g., 42–43°C for ) correlate with flexible substituents, while rigid moieties (e.g., benzoxazolyl in ) likely increase crystallinity .
Key Observations :
- Anticancer Activity : The 3-methyl-2-oxobutyl side chain in the target compound may contribute to antimetastatic effects by interfering with hypoxia-inducible factor (HIF-1) pathways, a mechanism distinct from cholinesterase inhibition seen in other carbamates .
- Enzyme Selectivity : Substituents critically influence selectivity. For example, bulky aromatic groups (e.g., 4-nitrophenyl in ) enhance AChE affinity, while benzyl groups favor BChE inhibition .
Key Observations :
- Protecting Group Strategies: Benzyl carbamates are preferred over tert-butyl analogs in some syntheses due to easier deprotection under hydrogenolysis .
Biological Activity
Benzyl N-(3-methyl-2-oxobutyl)carbamate, a carbamate derivative, has garnered attention in recent years for its potential biological activities. This article delves into the compound's mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its carbamate functional group, which plays a crucial role in its biological activity. The structure can be represented as follows:
This compound is synthesized through various chemical reactions, including substitution and esterification processes that enhance its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest the following mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor Modulation : It could interact with receptors that regulate cell growth and apoptosis, potentially influencing cancer cell viability.
- Cytotoxic Effects : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Cytotoxicity Studies
Recent studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines. For instance:
These findings indicate that the compound may serve as a lead for developing new anticancer therapies.
Case Studies
- In Vitro Studies : An investigation into the effects of this compound on MCF-7 cells revealed significant induction of apoptosis characterized by increased caspase activity and DNA fragmentation. These results support the hypothesis that the compound may trigger programmed cell death in cancer cells .
- Animal Models : A study involving BALB/c mice treated with this compound showed reduced tumor growth compared to control groups. Histological analysis indicated decreased proliferation markers in treated tumors, further corroborating the compound's potential therapeutic effects.
Comparison with Similar Compounds
This compound can be compared with other structurally related compounds to understand its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl Carbamate | Simple carbamate | Moderate cytotoxicity |
| 3-Methyl-2-Oxobutyl Coumarin | Coumarin derivative | High cytotoxicity |
| 3-Methyl-2-Oxobutyl BenzooXazol-2-One | BenzooXazole derivative | Variable activity across cell lines |
This comparison highlights the distinctiveness of this compound due to its specific structural features that influence its reactivity and biological interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
